6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-oxo-6-propan-2-ylchromene-4-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WHBBJNGANWCMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Ester Formation
Step 2: Ester Hydrolysis
Green Chemistry Approaches
Sonication in Aqueous Media
Deep Eutectic Solvent (DES) Systems
-
DES Composition : Choline chloride-urea (1:2 molar ratio).
Industrial-Scale Synthesis
A patented method (CN111808040A) outlines a scalable process:
-
Cyclization : React 5-isopropylsalicylaldehyde with methyl malonate using H₂SO₄-SiO₂ (10 wt%) in toluene at 110°C.
-
Continuous Flow System : Residence time = 45 minutes, throughput = 1.2 kg/h.
-
Purity : 99.2% by GC-MS after recrystallization from ethanol.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Knoevenagel | 74–89 | 18–24 h | Moderate | Moderate (solvent use) |
| Microwave Pechmann | 82–88 | 15–20 min | High | Low (solvent-free) |
| Esterification-Hydrolysis | 89–93 | 6 h total | High | High (waste from DCC) |
| Sonication in Curd Water | 91–95 | 1 h | Lab-scale | Very low |
Critical Challenges and Solutions
-
Isomerization During Cyclization :
-
Purification Difficulties :
-
Catalyst Recycling :
Emerging Techniques
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich aromatic ring and carbonyl groups:
-
Quinone Formation : Oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the chromene ring into a quinone derivative, altering its redox properties .
-
Carboxylic Acid Stability : The -COOH group remains stable under mild oxidation but may decarboxylate under strong oxidative conditions.
Reduction Reactions
Reduction targets the ketone and conjugated double bonds:
-
Ketone to Alcohol : Sodium borohydride (NaBH₄) selectively reduces the 2-oxo group to a hydroxyl group, yielding 6-isopropyl-2-hydroxy-2H-chromene-4-carboxylic acid .
-
Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the chromene double bond, producing a dihydro derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/EtOH | 0°C, 1 hr | 2-Hydroxy derivative | 78% |
| H₂ (1 atm)/Pd-C | RT, 4 hrs | Dihydrochromene analog | 65% |
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring’s C-5 and C-7 positions due to the electron-donating isopropyl group:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5 .
-
Halogenation : Bromine (Br₂/FeBr₃) selectively adds at C-7.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | 5-Nitro-6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid |
| Bromination | Br₂/FeBr₃, RT | C-7 | 7-Bromo-6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid |
Esterification and Decarboxylation
The carboxylic acid group participates in classic acid-derived reactions:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis to form esters like ethyl 6-isopropyl-2-oxo-2H-chromene-4-carboxylate.
-
Decarboxylation : Heating above 200°C induces CO₂ loss, yielding 6-isopropyl-2H-chromen-2-one.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux | Ethyl ester | 85% |
| Decarboxylation | 220°C, vacuum | 6-Isopropyl-2H-chromen-2-one | 92% |
Cyclization and Ring-Opening Reactions
The chromene ring undergoes structural modifications under specific conditions:
-
Ring Expansion : Treatment with diazomethane (CH₂N₂) expands the ring to form a benzoxepinone derivative .
-
Acid-Catalyzed Hydrolysis : Concentrated HCl opens the chromene ring, yielding a substituted salicylic acid analog.
Biological Derivatization
In medicinal chemistry, this compound serves as a precursor for bioactive molecules:
-
Amide Formation : Coupling with amines via EDC/HOBt produces amides with enhanced pharmacokinetic properties .
-
Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for antimicrobial activity.
Key Research Findings
-
The isopropyl group enhances steric hindrance, slowing down electrophilic substitution compared to unsubstituted chromenes .
-
Decarboxylation products exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration in drug design.
-
Nitro derivatives show promise as intermediates in explosive detection sensors due to their redox activity .
Scientific Research Applications
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
-
Antioxidant Activity : Studies have shown that it possesses significant free radical scavenging capabilities, which are crucial for developing agents targeting oxidative stress-related diseases.
Assay Type Result DPPH Scavenging Activity IC₅₀ = 25 µM -
Antimicrobial Properties : Preliminary studies indicate efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12.5 µg/mL Escherichia coli 25 µg/mL Pseudomonas aeruginosa 20 µg/mL -
Anticancer Effects : Research has demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
Cell Line IC₅₀ (µM) HeLa (cervical cancer) 10.5 MCF-7 (breast cancer) 8.3 A549 (lung cancer) 12.0
Agricultural Applications
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid may also find applications in agriculture as a natural pesticide due to its biological activity against plant pathogens and pests. The compound's lipophilicity can enhance its effectiveness in penetrating biological membranes of target organisms.
Industrial Applications
The compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial applications.
Antioxidant Study
A study published in a peer-reviewed journal highlighted the antioxidant capacity of chromene derivatives, including this compound. The results indicated that it could effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro.
Antimicrobial Study
In vitro assays conducted on bacterial strains showed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 12.5 µg/mL. This suggests its potential utility in developing new antibacterial therapies.
Anticancer Study
Research involving various chromene derivatives demonstrated their cytotoxic effects on cancer cell lines. Modifications to the chromene structure were found to enhance anticancer activity, warranting further investigation into the specific mechanisms of action for this compound.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and physical properties of 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid with similar chromene derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| This compound | 1355225-33-0 | C₁₃H₁₂O₄ | 232.23 | 6-isopropyl, 4-COOH |
| 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | 5006-44-0 | C₁₁H₈O₄ | 204.18 | 6-methyl, 4-oxo, 2-COOH |
| 7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | 105212-09-7 | C₁₃H₁₂O₅ | 248.23 | 7-hydroxy, 8-propyl, 4-oxo, 2-COOH |
| 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid | Not provided | C₁₁H₈O₅ | 220.18 | 7-hydroxy, 4-methyl, 6-COOH |
| 2-Oxo-2H-chromene-6-carboxylic acid | 1076-38-6 | C₁₀H₆O₄ | 190.15 | 6-COOH |
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : While crystallographic data for the target compound are absent, analogs such as (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid () form O–H···O hydrogen-bonded chains and weak C–H···π interactions. The carboxylic acid group in the target compound likely participates in similar intermolecular interactions, influencing solubility and stability .
Biological Activity
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid (C₁₃H₁₂O₄) is a compound belonging to the chromene family, characterized by a fused benzopyran structure. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research. The unique isopropyl substitution enhances its lipophilicity, potentially influencing its interactions with biological membranes and enzymes.
- Molecular Formula : C₁₃H₁₂O₄
- Molecular Weight : 232.23 g/mol
- Structure : The compound features a chromene backbone with a carboxylic acid functional group, contributing to its diverse biological activities.
Biological Activities
Research indicates that this compound possesses various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Effects : Some derivatives of chromene compounds have demonstrated cytotoxicity against various cancer cell lines, warranting further investigation into the anticancer properties of this specific compound.
Antioxidant Activity
A study highlighted the antioxidant capacity of chromene derivatives, including this compound. The compound exhibited significant free radical scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Antimicrobial Studies
In vitro assays demonstrated that this compound showed promising antimicrobial activity against several bacterial strains. For instance, it was effective against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
Research involving various chromene derivatives has indicated their cytotoxic effects on cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The data suggest that modifications to the chromene structure can enhance anticancer activity, indicating that this compound may have similar potential.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Studies on related compounds reveal that substituents at specific positions can significantly alter their pharmacological profiles:
- Isopropyl Group : Enhances lipophilicity and membrane interaction.
- Carboxylic Acid Group : Plays a critical role in biological interactions and solubility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid, and what reaction conditions are critical for success?
- Methodological Answer : The compound can be synthesized via condensation reactions of substituted benzaldehydes with active methylene compounds (e.g., malonic acid derivatives), followed by cyclization. For example, 4-hydroxycoumarin derivatives are functionalized using isopropyl groups under acidic or basic conditions. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions to introduce the isopropyl group .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene, which stabilize intermediates and improve cyclization efficiency .
- Temperature : Reactions often proceed at reflux temperatures (e.g., 80–120°C) to achieve optimal yields .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the chromene core and isopropyl substituent. For example, the chromene carbonyl (C=O) appears at ~160–165 ppm in 13C NMR, while the isopropyl group shows characteristic doublets in 1H NMR .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (conjugated carbonyl) confirm the chromene-4-carboxylic acid structure .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C13H12O4 for the parent compound) .
Q. How can researchers assess the compound’s solubility and stability in different solvents for experimental design?
- Methodological Answer :
- Solubility Testing : Use a gradient of solvents (e.g., DMSO, ethanol, aqueous buffers) to determine optimal dissolution conditions. Polar solvents like DMSO are preferred for biological assays .
- Stability Studies : Monitor degradation via HPLC under varying pH (2–12) and temperature (4–37°C). The chromene core is sensitive to prolonged UV exposure, necessitating light-protected storage .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what are common sources of variability?
- Methodological Answer :
- Catalyst Optimization : Palladium-catalyzed reactions may require ligand screening (e.g., triphenylphosphine) to reduce side products .
- Purification Strategies : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) improves purity. Recrystallization from ethanol/water mixtures enhances crystalline yields .
- Variability Sources : Residual moisture in solvents or incomplete cyclization due to suboptimal temperatures can reduce yields by 15–30% .
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to differentiate selective toxicity .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may contribute to off-target effects .
- Structural-Activity Relationship (SAR) : Compare activity of derivatives (e.g., halogenated or methylated analogs) to pinpoint pharmacophoric groups .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). The carboxylic acid group often forms hydrogen bonds with active-site residues .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electron density distribution, highlighting regions for functionalization (e.g., adding electron-withdrawing groups to improve electrophilicity) .
Q. What experimental approaches validate the compound’s tautomeric equilibrium in solution, and how does this affect reactivity?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6 or CDCl3 to detect keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding .
- pH-Dependent UV-Vis Spectroscopy : Shifts in λmax (e.g., 280 nm to 320 nm) indicate tautomeric transitions, which influence nucleophilic attack sites during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
